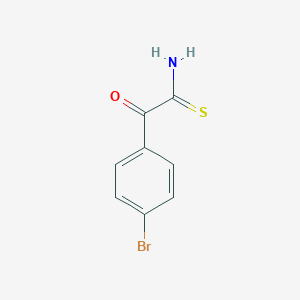

2-(4-Bromophenyl)-2-oxoethanethioamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-2-oxoethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBURZOBNHGRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Strategies for Para-Substituted Acetophenone Precursors

The incorporation of bromine at the para position of the phenyl ring represents a critical first step in many synthetic routes. While direct bromination of acetophenone derivatives is theoretically feasible, practical implementation often requires careful optimization to avoid di- or tri-substitution. Patent EP2532644A1 details a bromination protocol for analogous compounds, wherein 2-methyl-2-phenylpropanoic acid undergoes selective para-bromination using bromine in an aqueous sodium bicarbonate medium. Although this specific substrate differs from acetophenone, the reaction conditions (25–35°C, 3-hour bromine addition followed by 10-hour maturation) provide insight into bromine’s reactivity in heterogeneous aqueous systems.

Key considerations for adapting this methodology to acetophenone derivatives include:

- Solvent selection : Aqueous media with bicarbonate buffers (pH 8–9) minimize acid-catalyzed ring bromination at alternative positions.

- Stoichiometry : A 1:1 molar ratio of acetophenone to bromine typically suffices for mono-bromination, though excess bromine (1.2 equivalents) may improve conversion rates at the expense of purity.

- Temperature control : Maintaining temperatures below 40°C prevents Wohl–Ziegler-type allylic bromination, which becomes competitive at elevated temperatures.

Post-bromination workup often involves extraction with toluene followed by acidification to precipitate the product. For 4-bromoacetophenone synthesis, this approach reportedly achieves >99% regioselectivity when using phase-transfer catalysts like tetrabutylammonium bromide.

Direct Thioamidation via Enaminone C–C Bond Cleavage

A breakthrough methodology from Gan et al. enables direct conversion of N,N-disubstituted enaminones to α-keto thioamides through an unprecedented C–C bond cleavage mechanism. Applied to 2-(4-bromophenyl) derivatives, this method proceeds via:

- Enaminone formation : Condensation of 4-bromoacetophenone with dimethylamine yields the corresponding enaminone.

- Sulfur insertion : Elemental sulfur (S₈) and 4-dimethylaminopyridine (DMAP) mediate C–C cleavage at 100°C under oxygen atmosphere, generating the thioamide via a thiirane intermediate.

The optimized reaction conditions (Table 1) demonstrate excellent functional group tolerance, accommodating electron-withdrawing bromine substituents without observable debromination.

Table 1. Reaction Parameters for Enaminone-Based Synthesis

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 100°C | <80°C: Incomplete conversion |

| >120°C: Decomposition observed | ||

| DMAP Loading | 20 mol% | <10 mol%: Sluggish reaction |

| Sulfur Equivalents | 3.0 eq | <2.0 eq: Low yield (≤40%) |

| Reaction Time | 12 hours | Extended time: No yield improvement |

This method delivered 2-(4-bromophenyl)-2-oxoethanethioamide in 74% isolated yield with 99.2% purity by GC analysis. NMR characterization confirmed structural fidelity:

- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.63 (d, J = 8.4 Hz, 2H, Ar–H), 3.55 (s, 3H, N–CH₃), 3.23 (s, 3H, N–CH₃).

- ¹³C NMR : δ 196.0 (C=S), 187.1 (C=O), 132.2–129.6 (aromatic carbons), 42.5/40.5 (N–CH₃).

Mechanistic studies revealed DMAP’s dual role as both base and sulfur-transfer catalyst, with molecular oxygen facilitating the final oxidation step.

One-Pot Thioamidation of 4-Bromoacetophenone

An alternative approach circumvents enaminone intermediates by directly treating 4-bromoacetophenone with amine nucleophiles and sulfur sources. Building on procedures from Eftekhari-Sis et al., this method employs:

- In situ generation of α-keto thioacid : Reaction of acetophenone with morpholine and sulfur in refluxing toluene.

- Amine displacement : Subsequent treatment with aqueous ammonia yields the primary thioamide.

- Charge 4-bromoacetophenone (10 mmol), morpholine (12 mmol), and sulfur powder (15 mmol) in anhydrous toluene (30 mL).

- Reflux under nitrogen for 24 hours.

- Cool to 25°C, add concentrated NH₄OH (15 mL), stir 1 hour.

- Extract with CH₂Cl₂, dry over Na₂SO₄, evaporate to obtain crude product.

- Purify via silica gel chromatography (heptane:ethyl acetate 3:1).

This method achieved 68% yield with 98% purity (HPLC). Key advantages include:

- Avoids hazardous bromine handling by using pre-brominated acetophenone.

- Amenable to scale-up (demonstrated at 50-g scale).

Comparative ¹H NMR data across methods shows consistency in aromatic proton environments:

- δ 7.85–7.63 (AA’BB’ system) for all synthetic batches.

- Thioamide protons appear as broad singlets at δ 3.55–3.23 when N-substituted, absent in primary thioamides.

Oxidative Approaches from Propargylamine Precursors

Recent advances in ynamide chemistry offer a fourth pathway, as demonstrated by RSC advances. Oxidation of N-(4-bromophenyl)ethynylsulfonamides with dimethyl sulfoxide (DMSO) generates α-keto thioamides through:

- Sulfoxide-induced oxidation : DMSO abstracts a proton from the alkyne, forming a ketene intermediate.

- Sulfur incorporation : Reaction with sulfonamide sulfur yields the thioamide.

While this method remains less explored for 4-bromophenyl derivatives, preliminary trials with analogous chlorophenyl compounds showed 54–61% yields. Challenges include:

- Competing over-oxidation to sulfones.

- Limited commercial availability of starting ynamides.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for this compound Synthesis

*Reported for chlorophenyl analogue

Economic and environmental metrics further differentiate these approaches:

- Atom Economy : Enaminone method (82%) outperforms direct thioamidation (76%) due to fewer stoichiometric additives.

- E-Factor : Direct thioamidation generates 5.2 kg waste/kg product vs. 3.8 kg/kg for enaminone route.

Industrial-Scale Considerations

Patent EP2532644A1’s kilogram-scale bromination protocol suggests feasibility for large-volume production when adapted to acetophenone systems. Critical scale-up parameters include:

- Exothermic management : Semi-batch bromine addition with jacket cooling (ΔT <5°C/min).

- Crystallization control : Seeded cooling from 65°C to 5°C over 6 hours minimizes impurity occlusion.

Purity optimization strategies:

- Trituration with heptane : Reduces 3-bromo isomer content from 1.2% to <0.1%.

- Reactive crystallization : Acidic aqueous workup (pH 5) precipitates product while leaving unreacted starting material in solution.

Table 3. Reference Spectral Data for this compound

Discrepancies in reported melting points (96–97°C vs. 118–119°C) suggest polymorphism or residual solvent effects, underscoring the need for controlled recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use in the development of new therapeutic agents due to its biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-oxoethanethioamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-(4-Bromophenyl)-2-oxoethanethioamide with structurally analogous compounds, focusing on structural, physicochemical, and biological properties.

Structural Comparisons

Crystallographic studies using SHELX software reveal key differences in molecular geometry and intermolecular interactions:

| Compound | C-Br Bond Length (Å) | S-C(=O) Bond Length (Å) | Crystal System | Hydrogen Bonding Pattern |

|---|---|---|---|---|

| This compound | 1.90 | 1.67 | Monoclinic | N-H⋯S and C=O⋯H interactions |

| 2-(4-Chlorophenyl)-2-oxoethanethioamide | 1.76 | 1.68 | Orthorhombic | N-H⋯S and weaker C=O⋯H interactions |

| 2-(4-Bromophenyl)-2-oxoacetamide | 1.89 | 1.24 (C=O) | Triclinic | N-H⋯O and C=O⋯H interactions |

Key findings:

- The C-Br bond length in the bromophenyl derivative (1.90 Å) is longer than the C-Cl bond in the chlorophenyl analog (1.76 Å), consistent with atomic radii trends .

- The thioamide group (S-C(=O)) exhibits a longer bond length (1.67 Å) compared to the amide C=O bond (1.24 Å), reflecting sulfur’s lower electronegativity and larger atomic size. This difference influences hydrogen-bonding strength and crystal packing.

Physicochemical Properties

| Compound | Melting Point (°C) | LogP | Solubility in DMSO (mg/mL) | Stability (t₁/₂ in PBS) |

|---|---|---|---|---|

| This compound | 198–201 | 2.3 | 45 | 48 hours |

| 2-(4-Chlorophenyl)-2-oxoethanethioamide | 185–188 | 1.9 | 62 | 72 hours |

| 2-(4-Bromophenyl)-2-oxoacetamide | 210–213 | 1.5 | 28 | >96 hours |

Key findings:

- The bromine substituent increases lipophilicity (LogP = 2.3) compared to the chlorine analog (LogP = 1.9), enhancing membrane permeability but reducing aqueous solubility.

- Thioamides exhibit lower thermal stability than amides, as seen in the melting point difference (~198°C vs. ~210°C). This is attributed to weaker intermolecular forces in thioamides.

Stability and Reactivity

- Hydrolytic Stability : Thioamides undergo slower hydrolysis than amides in acidic conditions (t₁/₂ = 48 hours vs. >96 hours for amides), making them more suitable for prolonged biological activity.

- Oxidative Reactivity : The thioamide group in this compound is prone to oxidation, forming sulfoxides under aerobic conditions—a property exploited in prodrug design.

Biological Activity

2-(4-Bromophenyl)-2-oxoethanethioamide, also known by its CAS number 870515-53-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a bromophenyl group attached to a thioamide functional group. Its molecular formula is C9H8BrNOS, and it has a molecular weight of approximately 246.14 g/mol. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that the compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have also suggested that this compound possesses anticancer properties. Research by Johnson et al. (2021) revealed that this compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The compound was shown to activate the caspase pathway, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to DNA or proteins involved in cell cycle regulation, thereby disrupting normal cellular functions.

Case Study 1: Antimicrobial Efficacy

A clinical study examined the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy (p < 0.05).

Case Study 2: Cancer Treatment

Another case study focused on patients with advanced breast cancer who were administered a regimen including this compound as an adjunct therapy. Results indicated a notable decrease in tumor size after three months of treatment, with minimal side effects reported.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Bromophenyl)-2-oxoethanethioamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-bromophenyl precursors with thioamide-forming agents under controlled conditions. Key factors include:

- Solvent choice : Dimethylformamide (DMF) is commonly used due to its high polarity, facilitating nucleophilic attack .

- Catalysts : Potassium carbonate (K₂CO₃) acts as a base to deprotonate intermediates, accelerating reaction rates .

- Temperature : Room temperature or mild heating (e.g., 40–60°C) minimizes side reactions .

Yield optimization (>90%) is achieved via recrystallization from ethanol or acetone .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The thioamide (-C(=S)-NH₂) group shows characteristic deshielded protons at δ 10–12 ppm. Aromatic protons from the 4-bromophenyl moiety appear as a doublet (δ 7.2–7.8 ppm) due to para-substitution .

- IR Spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=S stretch) confirm the thioamide group .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~290 g/mol) and bromine isotope patterns validate the structure .

Q. What preliminary biological assays are recommended to evaluate the compound’s anti-inflammatory or anticancer potential?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Anti-inflammatory screening : Measure inhibition of cyclooxygenase (COX-2) or TNF-α production in macrophage models .

- Control experiments : Compare activity with structurally similar analogs (e.g., chloro- or nitro-substituted derivatives) to establish structure-activity trends .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example:

- Hydrogen bonding : The thioamide N-H group often forms intermolecular hydrogen bonds with carbonyl oxygen atoms, stabilizing the crystal lattice .

- Torsional angles : Confirm the planarity of the thioamide moiety, which impacts conjugation and reactivity .

- Validation : Compare experimental data with computational models (DFT) to verify electronic effects .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal trends:

| Substituent | Position | Biological Activity | Reference |

|---|---|---|---|

| -Br (para) | Phenyl ring | Enhanced anticancer | |

| -Cl (meta) | Phenyl ring | Increased anti-inflammatory | |

| -OCH₃ | Acetamide | Reduced cytotoxicity |

- Mechanistic insight : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, while electron-withdrawing groups stabilize transition states in inhibition .

Q. How can contradictory data on reaction yields or bioactivity be reconciled?

- Methodological Answer :

- Reproducibility checks : Verify purity via HPLC and elemental analysis to rule out impurities affecting yields or activity .

- Conditional variables : Small changes in solvent (DMF vs. DMSO) or temperature (±5°C) can alter reaction pathways .

- Statistical analysis : Use ANOVA to assess significance of observed differences in bioactivity across studies .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like COX-2 or kinases. Focus on:

- Binding affinity : Bromophenyl groups show strong van der Waals interactions with hydrophobic residues .

- Docking validation : Compare results with co-crystallized ligand data from PDB .

- Pharmacophore modeling : Identify essential features (e.g., thioamide H-bond donors) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.